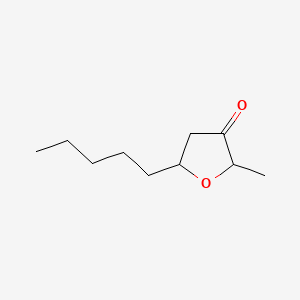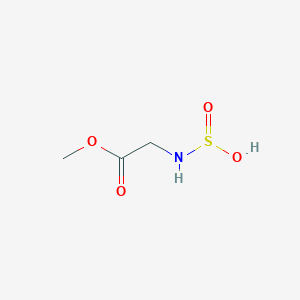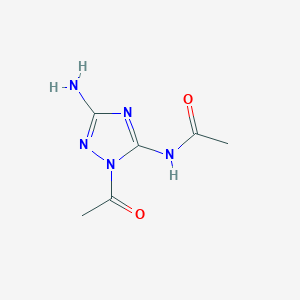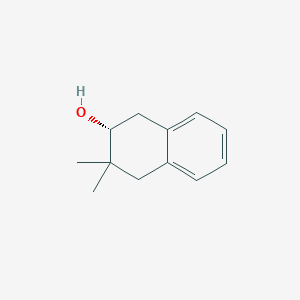
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol is a chiral compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, under specific conditions that favor the formation of the (2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing high-pressure reactors and specialized chiral catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol: A racemic mixture containing both (2R) and (2S) enantiomers.
Uniqueness
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-10-6-4-3-5-9(10)7-11(12)13/h3-6,11,13H,7-8H2,1-2H3/t11-/m1/s1 |
InChI Key |
CJFXMXXSSSNFFL-LLVKDONJSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C[C@H]1O)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2CC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
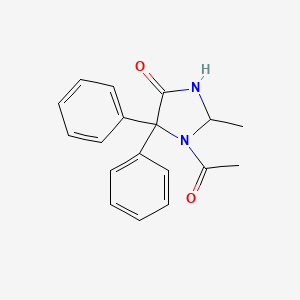
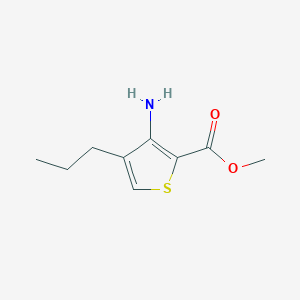
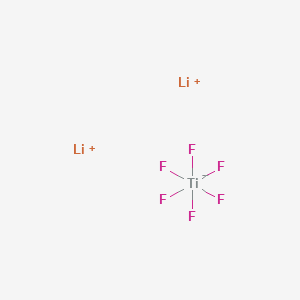

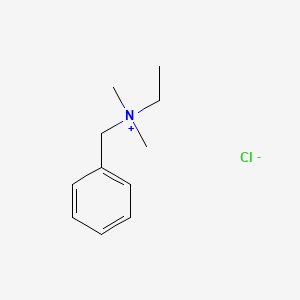
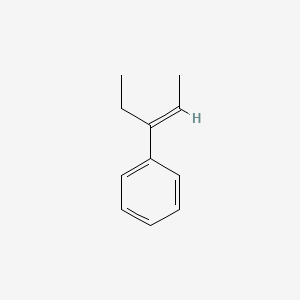
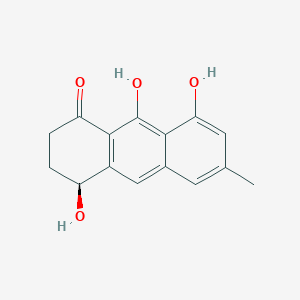
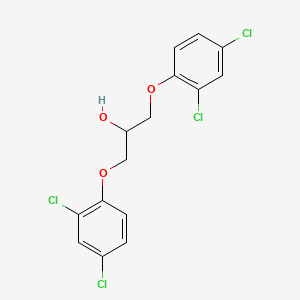
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
